molecular formula C11H12F3NO2 B12279814 Trifluoro-(4-morpholin-3-ylphenoxy)methane

Trifluoro-(4-morpholin-3-ylphenoxy)methane

Cat. No.: B12279814
M. Wt: 247.21 g/mol
InChI Key: HBXMNLJLIGPTDU-UHFFFAOYSA-N
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Description

Trifluoro-(4-morpholin-3-ylphenoxy)methane: is a chemical compound with the molecular formula C11H12F3NO2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro-(4-morpholin-3-ylphenoxy)methane typically involves the reaction of 4-(trifluoromethoxy)phenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the compound effectively .

Chemical Reactions Analysis

Types of Reactions: Trifluoro-(4-morpholin-3-ylphenoxy)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

Chemistry: In chemistry, Trifluoro-(4-morpholin-3-ylphenoxy)methane is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of Trifluoro-(4-morpholin-3-ylphenoxy)methane involves its interaction with specific molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These features contribute to its overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

  • 3-(4-(trifluoromethoxy)phenyl)morpholine
  • Morpholine, 3-[4-(trifluoromethoxy)phenyl]-

Comparison: Trifluoro-(4-morpholin-3-ylphenoxy)methane stands out due to its unique combination of trifluoromethoxy and morpholine groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its enhanced stability, solubility, and potential bioactivity make it a valuable compound in various fields .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]morpholine

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2

InChI Key

HBXMNLJLIGPTDU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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